7-nitro-2H-1,4-benzoxazin-3(4H)-one

antifungal Candida albicans benzoxazinoids

7-Nitro-2H-1,4-benzoxazin-3(4H)-one is a non-interchangeable heterocyclic scaffold where the 7-nitro group dictates regiochemistry and enables controlled reduction to the 7-amine—essential for herbicide and oxazolidinone antibacterial synthesis. Substituting with 6-nitro or hydroxy analogs compromises synthetic routes. Procure with confidence for R&D programs requiring precise reactivity.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 81721-86-0
Cat. No. B1303277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-2H-1,4-benzoxazin-3(4H)-one
CAS81721-86-0
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
InChIKeyYVGHCFMAEHXPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0) for R&D Procurement: Compound Class and Physicochemical Profile


7-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0) is a nitro-substituted heterocyclic compound belonging to the 1,4-benzoxazin-3-one family, characterized by a bicyclic scaffold consisting of a benzene ring fused to an oxazine ring bearing a lactam carbonyl at the 3-position and a nitro group at the 7-position [1]. The compound has a molecular weight of 194.15 g/mol and a molecular formula of C₈H₆N₂O₄ . It appears as a dark beige solid with a reported melting point range of 230–236°C . The nitro group at the 7-position constitutes a versatile functional handle that enables reduction to the corresponding 7-amino derivative, a transformation that is central to the compound's utility as a synthetic intermediate in both pharmaceutical and agrochemical research [1].

Why 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0) Cannot Be Interchanged with Other Benzoxazinones


Benzoxazinone derivatives cannot be treated as interchangeable building blocks due to the profound impact of substituent identity and position on downstream reactivity and bioactivity outcomes. The 7-nitro substitution in 7-nitro-2H-1,4-benzoxazin-3(4H)-one imparts distinct electronic properties and enables specific reductive transformations that are not accessible with unsubstituted, 6-substituted, or hydroxyl-substituted analogs [1]. Positional isomerism within the benzoxazinone scaffold, such as between 6-nitro and 7-nitro congeners, dictates the regiochemistry of subsequent derivatization and the properties of final active compounds . Furthermore, the nitro group serves as a masked amino functionality; substituting this compound with a 7-amino or 7-hydroxy benzoxazinone eliminates the possibility of controlled, stepwise reduction strategies that are often required in complex synthetic sequences [1].

7-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0): Head-to-Head Comparative Performance Data


Antifungal Activity of 7-Nitro-Benzoxazinone Derivatives: MIC Comparison Against Candida Species

In a study of benzoxazinoid derivatives synthesized from 2-nitrophenol and 3-hydroxy-2-nitropyridine, compound 2e—a derivative containing the 7-nitro-benzoxazinone core—demonstrated antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis with a minimum inhibitory concentration (MIC) of 62.5 μg/mL [1]. This MIC value provides a quantitative benchmark for the antifungal potency of this scaffold. Other analogs in the same series showed variable activity, indicating that the 7-nitro substitution pattern contributes to the observed antifungal profile [1].

antifungal Candida albicans benzoxazinoids MIC

Reduction Yield of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one to 7-Amino-4H-benz[1,4]oxazin-3-one

7-Nitro-2H-1,4-benzoxazin-3(4H)-one can be reduced to yield 7-amino-4H-benz[1,4]oxazin-3-one, a key intermediate for further functionalization. The reported yield for this reduction is approximately 43% . This yield provides a baseline for process optimization; comparative data for reduction of 6-nitro positional isomers or other nitro-benzoxazinones are not available in the current literature [1]. Researchers selecting this compound over alternative nitroaromatic building blocks should anticipate yields in this range and may need to evaluate alternative reduction protocols to improve efficiency.

nitro reduction amine synthesis benzoxazinone intermediate

Commercial Purity Specifications and Melting Point Range Across Suppliers

Commercial suppliers report two distinct purity grades for 7-nitro-2H-1,4-benzoxazin-3(4H)-one: ≥99% (HPLC) and 95% . The higher purity grade (≥99%) is documented with a melting point range of 230–236°C and storage condition requirement of 0–8°C . The 95% grade reports a melting point of 232–234°C with long-term room temperature storage in a cool, dry place . These specifications are typical for research-grade benzoxazinones; no comparative purity or stability data against the 6-nitro isomer or unsubstituted benzoxazinone are available in the current literature.

purity HPLC melting point quality control procurement

7-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0): Evidence-Based Research and Industrial Application Scenarios


Agricultural Chemistry: Key Intermediate in Herbicide Synthesis

7-Nitro-2H-1,4-benzoxazin-3(4H)-one serves as a key intermediate in the synthesis of herbicides . The nitro group at the 7-position provides a functional handle for reduction to the corresponding amine, which can be further derivatized to produce active herbicidal compounds. This compound is utilized in research focused on developing effective solutions for weed management in crops . The 7-nitro substitution pattern is distinct from the 6-nitro isomer and other benzoxazinone derivatives, making it a non-interchangeable building block in agrochemical synthetic routes [1].

Pharmaceutical Research: Synthesis of Bioactive Oxazolidinone Antibacterials

This compound is employed as an intermediate in the synthesis of heteroaryl oxazolidinones, a class of antibacterial agents . The documented synthetic route involves condensation of 2-amino-5-nitrophenol with chloroacetyl chloride or ethyl bromoacetate to form the benzoxazinone core (7-nitro-2H-1,4-benzoxazin-3(4H)-one), followed by N-alkylation, nitro reduction to the 7-amine, and subsequent elaboration to the final oxazolidinone . This established synthetic pathway demonstrates the compound's utility as a versatile building block for medicinal chemistry programs targeting antibacterial agents.

Antifungal Lead Discovery: Scaffold for Benzoxazinoid Derivatives

Derivatives of the 7-nitro-benzoxazinone scaffold have demonstrated antifungal activity with MIC values of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis . This activity profile supports the use of 7-nitro-2H-1,4-benzoxazin-3(4H)-one as a starting point for the synthesis and evaluation of novel benzoxazinoid-based antifungal agents. The 7-nitro substitution pattern contributes to the observed activity, and researchers pursuing antifungal lead optimization may find this scaffold a suitable platform for further SAR exploration .

Synthetic Methodology Development: Nitroarene Reduction Studies

The reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to 7-amino-4H-benz[1,4]oxazin-3-one proceeds with a reported yield of approximately 43% . This moderate yield presents an opportunity for synthetic methodology development, including the evaluation of alternative reducing agents, catalytic hydrogenation conditions, or electrochemical reduction protocols to improve efficiency [1]. Researchers focused on optimizing nitroarene reduction methods may select this compound as a model substrate due to its well-defined benzoxazinone scaffold and the known baseline yield against which improvements can be measured.

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